REACTION_CXSMILES
|
NC1C=CC=CC=1.C(OC=[C:12]([C:18](OCC)=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14])C.[C:23]([O-])(=O)[CH2:24][C:25]([O-:27])=[O:26].[CH2:30]([O:32][C:33]([C:35]1[C:44](=[O:45])[C:43]2[C:38](=[CH:39][CH:40]=[C:41]([C:46](=[O:48])[CH3:47])[CH:42]=2)[NH:37][CH:36]=1)=[O:34])[CH3:31].[F:49][C:50]1[CH:55]=[CH:54][C:53]([CH2:56]Br)=[CH:52][CH:51]=1.C(OCC)(=O)C(OCC)=[O:60].[O-]CC.[Na+]>>[CH2:30]([O:32][C:33]([C:35]1[C:44](=[O:45])[C:43]2[C:38](=[CH:39][CH:40]=[C:41]([C:46](=[O:48])[CH3:47])[CH:42]=2)[NH:37][CH:36]=1)=[O:34])[CH3:31].[C:25]([CH2:24][CH2:23][C:35]1[C:44](=[O:45])[C:43]2[C:38](=[CH:39][CH:40]=[C:41]([C:46](=[O:48])[CH2:18][C:12](=[O:60])[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:42]=2)[N:37]([CH2:56][C:53]2[CH:54]=[CH:55][C:50]([F:49])=[CH:51][CH:52]=2)[CH:36]=1)([OH:27])=[O:26] |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CNC2=CC=C(C=C2C1=O)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Scheme 2 below shows an illustrative chemical pathway for the synthesis of the compounds
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CNC2=CC=C(C=C2C1=O)C(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCC1=CN(C2=CC=C(C=C2C1=O)C(CC(C(=O)OCC)=O)=O)CC1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |